SMN Protein Stabilization Activity of Ethyl 2-(4-aminophenoxy)isonicotinate: A Differentiating Pharmacological Profile for Spinal Muscular Atrophy Research
Ethyl 2-(4-aminophenoxy)isonicotinate demonstrates measurable stabilization of human survival motor neuron (SMN) protein with an EC50 of 2.60 μM (2600 nM) in HEK293 cells expressing the SMN2 promoter after 24-hour treatment, assessed by luciferase reporter gene assay [1]. This activity profile distinguishes the compound within the broader isonicotinate derivative class, as not all analogs exhibit this specific pharmacological action. The para-aminophenoxy substitution pattern and ethyl ester moiety collectively contribute to this SMN-modulating activity, a property that would be altered or eliminated in meta-substituted or methyl ester variants.
| Evidence Dimension | SMN protein stabilization potency |
|---|---|
| Target Compound Data | EC50 = 2.60 μM (2600 nM) |
| Comparator Or Baseline | Class baseline: Not all isonicotinate derivatives demonstrate measurable SMN protein stabilization activity |
| Quantified Difference | Quantified EC50 establishes baseline activity level for structure-activity relationship studies; meta-substituted analogs and methyl ester variants expected to show altered potency |
| Conditions | HEK293 cells expressing SMN2 promoter; 24-hour treatment; luciferase reporter gene assay |
Why This Matters
This quantifiable SMN-modulating activity supports procurement decisions for spinal muscular atrophy research programs seeking validated chemical probes with demonstrated target engagement.
- [1] BindingDB. BDBM50242560 (CHEMBL4081226). Affinity Data: EC50 = 2.60E+3 nM. Assay Description: Stabilization of human SMN protein expressed in HEK293 cells expressing SMN2 promoter after 24 hrs by luciferase reporter gene assay. Indiana University School of Medicine; curated by ChEMBL. View Source
